- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesisJournal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435,
Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

95715-86-9 structure
Nombre del producto:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Número CAS:95715-86-9
MF:C12H21NO5
Megavatios:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Propiedades químicas y físicas
Nombre e identificación
-
- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- NULL
- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- B5352
- 95715-86-9
- DTXSID60350836
- CS-D1220
- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
- MFCD00674041
- SCHEMBL121419
- EN300-651263
- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- PS-7373
- BP-12795
- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
- N88SYW3697
- ZNBUXTFASGDVCL-MRVPVSSYSA-N
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
- AKOS015893990
-
- MDL: MFCD00674041
- Renchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
- Clave inchi: ZNBUXTFASGDVCL-MRVPVSSYSA-N
- Sonrisas: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 259.14197277g/mol
- Masa isotópica única: 259.14197277g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 5
- Complejidad: 345
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 65.1Ų
Propiedades experimentales
- Color / forma: liquid
- Denso: 1.082 g/mL at 25 °C(lit.)
- Punto de ebullición: 102°C/2mmHg(lit.)
- Punto de inflamación: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- índice de refracción: n20/D 1.444(lit.)
- Disolución: Slightly soluble (3.9 g/l) (25 º C),
- PSA: 65.07000
- Logp: 1.46930
- Actividad óptica: [α]20/D +54°, c = 1.3 in chloroform
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H227-H315-H319
- Declaración de advertencia: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Número de transporte de mercancías peligrosas:NA 1993 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26-36
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:(BD258207)
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A466943-100g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 100g |
$264.0 | 2025-02-20 | |
Chemenu | CM111642-25g |
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 25g |
$104 | 2024-07-18 | |
eNovation Chemicals LLC | D375668-1g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 1g |
$200 | 2024-05-24 | |
TRC | B690090-2g |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 2g |
$ 178.00 | 2023-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-25G |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
95715-86-9 | 97% | 25g |
¥ 825.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18109-5G |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
95715-86-9 | 97% | 5g |
¥ 171.00 | 2023-04-12 | |
Ambeed | A466943-250mg |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 250mg |
$5.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD258207-25g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 25g |
¥355.0 | 2024-04-17 | |
abcr | AB468468-25 g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 25g |
€255.50 | 2023-07-18 | ||
abcr | AB468468-5 g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, min. 95%; . |
95715-86-9 | 5g |
€87.20 | 2023-07-18 |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt
Referencia
- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocksOrganic Letters, 2018, 20(12), 3574-3578,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt
Referencia
- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt
Referencia
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C
1.2 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Sodium carbonate ; neutralized
Referencia
- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistryARKIVOC (Gainesville, 2010, (9), 108-126,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C
Referencia
- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Referencia
- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate
Referencia
- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analoguesLetters in Drug Design & Discovery, 2005, 2(8), 579-583,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetone
Referencia
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluationMedChemComm, 2014, 5(11), 1693-1699,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt
Referencia
- In Search of Small Molecules That Selectively Inhibit MBOAT4Molecules, 2021, 26(24),,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin ASynthesis, 2000, (5), 634-636,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
Referencia
- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activitiesBioorganic & Medicinal Chemistry, 2015, 23(4), 759-769,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
Referencia
- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell linesEuropean Journal of Medicinal Chemistry, 2017, 138, 13-25,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt
Referencia
- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial AgentsJournal of Medicinal Chemistry, 2006, 49(11), 3064-3067,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt
Referencia
- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid positionBioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003,
Métodos de producción 17
Condiciones de reacción
Referencia
- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde SynthesisJournal of Organic Chemistry, 1995, 60(15), 4749-54,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Referencia
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
Referencia
- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthaseBioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762,
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux
Referencia
- Synthesis of fluorescent lactosylceramide stereoisomersChemistry and Physics of Lipids, 2006, 142(1-2), 58-69,
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials
- D-Serine
- Boc-Ser-OMe
- Di-tert-butyl dicarbonate
- Boc-D-ser-ome
- 2,2-Dimethoxypropane
- H-D-Ser-OMe.HCl
- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Literatura relevante
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Pureza:99%
Cantidad:100g
Precio ($):286.0